(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester
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Overview
Description
(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by nitration and esterification. One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols using a phosphine-free manganese(I) complex as a catalyst . This method offers good functional group tolerance and compatibility with heteroaromatic compounds.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 6-amino-2-oxo-benzothiazol-3-YL-acetic acid ethyl ester.
Reduction: Formation of 6-nitro-2-hydroxy-benzothiazol-3-YL-acetic acid ethyl ester.
Substitution: Formation of 6-nitro-2-oxo-benzothiazol-3-YL-acetic acid.
Scientific Research Applications
(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of (6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole core structure and exhibit a wide range of biological activities.
Benzothiazole-2-thiol derivatives: These compounds are known for their antimicrobial and quorum-sensing inhibitory properties.
Uniqueness
(6-Nitro-2-oxo-benzothiazol-3-YL)-acetic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and ester functionality allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H10N2O5S |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
ethyl 2-(6-nitro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H10N2O5S/c1-2-18-10(14)6-12-8-4-3-7(13(16)17)5-9(8)19-11(12)15/h3-5H,2,6H2,1H3 |
InChI Key |
ORAITXJSGMWCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |
Origin of Product |
United States |
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